molecular formula C7H4F10O3 B12087709 2,2,3,3,4,4,4-Heptafluorobutyl 2,2,2-trifluoroethyl carbonate

2,2,3,3,4,4,4-Heptafluorobutyl 2,2,2-trifluoroethyl carbonate

Cat. No.: B12087709
M. Wt: 326.09 g/mol
InChI Key: HSDHGTCQWZYPAV-UHFFFAOYSA-N
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Description

2,2,3,3,4,4,4-Heptafluorobutyl 2,2,2-trifluoroethyl carbonate is a fluorinated organic compound known for its unique chemical properties. This compound is characterized by the presence of multiple fluorine atoms, which impart high thermal stability, chemical inertness, and low surface energy. These properties make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3,4,4,4-Heptafluorobutyl 2,2,2-trifluoroethyl carbonate typically involves the reaction of 2,2,3,3,4,4,4-Heptafluorobutyl alcohol with 2,2,2-Trifluoroethyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a temperature range of 0-25°C and a solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

2,2,3,3,4,4,4-Heptafluorobutyl 2,2,2-trifluoroethyl carbonate undergoes various chemical reactions, including:

    Nucleophilic substitution: The carbonate group can be substituted by nucleophiles such as amines or alcohols.

    Hydrolysis: The compound can be hydrolyzed in the presence of water or aqueous base to yield 2,2,3,3,4,4,4-Heptafluorobutyl alcohol and 2,2,2-Trifluoroethanol.

    Reduction: Reduction reactions can convert the carbonate group to corresponding alcohols.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like amines or alcohols, typically under mild conditions.

    Hydrolysis: Water or aqueous base, often at room temperature.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Nucleophilic substitution: Substituted carbonates.

    Hydrolysis: 2,2,3,3,4,4,4-Heptafluorobutyl alcohol and 2,2,2-Trifluoroethanol.

    Reduction: Corresponding alcohols.

Scientific Research Applications

2,2,3,3,4,4,4-Heptafluorobutyl 2,2,2-trifluoroethyl carbonate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.

    Biology: Employed in the study of enzyme mechanisms and protein interactions due to its unique chemical properties.

    Medicine: Investigated for potential use in drug delivery systems and as a component in pharmaceuticals.

    Industry: Utilized in the production of specialty polymers, coatings, and surfactants due to its high thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of 2,2,3,3,4,4,4-Heptafluorobutyl 2,2,2-trifluoroethyl carbonate involves its interaction with nucleophiles and electrophiles. The carbonate group is susceptible to nucleophilic attack, leading to the formation of various substituted products. The fluorine atoms in the compound contribute to its high electronegativity, influencing its reactivity and interaction with other molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,3,3,4,4,4-Heptafluorobutyl methacrylate
  • 2,2,2-Trifluoroethyl methacrylate
  • 2,2,3,3,4,4,5,5-Octafluoropentyl methacrylate
  • 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl acrylate

Uniqueness

2,2,3,3,4,4,4-Heptafluorobutyl 2,2,2-trifluoroethyl carbonate is unique due to its combination of multiple fluorine atoms and the carbonate functional group. This combination imparts distinct properties such as high thermal stability, chemical inertness, and low surface energy, making it suitable for specialized applications in various fields.

Properties

Molecular Formula

C7H4F10O3

Molecular Weight

326.09 g/mol

IUPAC Name

2,2,3,3,4,4,4-heptafluorobutyl 2,2,2-trifluoroethyl carbonate

InChI

InChI=1S/C7H4F10O3/c8-4(9,6(13,14)7(15,16)17)1-19-3(18)20-2-5(10,11)12/h1-2H2

InChI Key

HSDHGTCQWZYPAV-UHFFFAOYSA-N

Canonical SMILES

C(C(C(C(F)(F)F)(F)F)(F)F)OC(=O)OCC(F)(F)F

Origin of Product

United States

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